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Compound of Interest

Compound Name: Vinyloxytrimethylsilane

Cat. No.: B1662004

Abstract

Vinyloxytrimethylsilane, also known as (Trimethylsiloxy)ethylene, is a pivotal reagent in
modern organic chemistry, belonging to the class of silyl enol ethers. Its unique bifunctionality,
combining the reactivity of a vinyl group with the properties of a silyl ether, makes it an
indispensable tool for carbon-carbon bond formation and as a stable, isolable equivalent of an
acetaldehyde enolate. This guide provides an in-depth exploration of its core molecular
properties, synthesis, spectroscopic characterization, and critical applications in complex
molecular synthesis, particularly within the context of pharmaceutical and materials science
research. The narrative emphasizes the mechanistic rationale behind its reactivity and provides
field-tested protocols to ensure reproducibility and safety.

Core Molecular Profile and Physicochemical
Properties

Vinyloxytrimethylsilane (CAS No. 6213-94-1) is the simplest enol ether of acetaldehyde,
where the enolic proton is replaced by a trimethylsilyl (TMS) group.[1][2] This structural
modification is not trivial; the TMS group imparts significant stability compared to the transient
parent enol, allowing the compound to be isolated, purified, and stored.[3] However, it remains
sufficiently reactive to serve as a potent nucleophile under controlled conditions. Its
fundamental role is to act as a synthetic equivalent of the acetaldehyde a-carbanion, a synthon
that is otherwise challenging to generate and control.
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The physical and chemical properties of Vinyloxytrimethylsilane are summarized in the table
below, providing essential data for experimental design and safety assessments.

Property Value Source(s)
Molecular Formula CsH120Si [4]
Molecular Weight 116.23 g/mol [4]

CAS Number 6213-94-1

Appearance Colorless liquid [5]

Boiling Point 74 °C (lit.) [3][5]
Density 0.779 g/mL at 25 °C (lit.) [315]
Refractive Index (n20/D) 1.389 (lit.) [31[5]
Flash Point -19 °C (-2.2 °F) - closed cup [6]

(Trimethylsiloxy)ethylene,
Synonyms [1]
TMSO-ethene

Spectroscopic and Analytical Characterization

Validation of the structural integrity of Vinyloxytrimethylsilane is paramount before its use in
sensitive synthetic sequences. Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy are the primary analytical tools for this purpose.

e 1H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the
structure. Key expected signals include a sharp singlet around 0.2 ppm corresponding to the
nine equivalent protons of the trimethylsilyl group (-Si(CHs)s). The vinyl protons exhibit a
characteristic splitting pattern in the 4.0-6.5 ppm region, consistent with an AMX spin system,
confirming the presence and stereochemistry of the double bond.

e 13C NMR Spectroscopy: The carbon spectrum will show a signal for the methyl carbons of
the TMS group near 0 ppm, along with two distinct signals for the vinyl carbons, typically
between 85 and 155 ppm.
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« Infrared (IR) Spectroscopy: IR spectroscopy is instrumental for identifying key functional
groups.[7][8] The spectrum of Vinyloxytrimethylsilane is characterized by a strong C=C
stretching vibration around 1645 cm~1. Additionally, a strong absorption band corresponding
to the Si-O-C linkage is observed in the 1050-1250 cm~? region. The absence of a broad O-
H stretch (around 3300 cm~1) and a C=0 stretch (around 1715 cm~1) confirms the
successful conversion of the parent carbonyl/enol to the silyl enol ether.[7]

Synthesis: Mechanism and Experimental Protocol

The synthesis of silyl enol ethers, including Vinyloxytrimethylsilane, is a cornerstone
transformation in organosilicon chemistry. The most common and reliable method involves the
"trapping"” of a ketone enolate with an electrophilic silicon source, typically a chlorosilane.

Mechanistic Rationale

The reaction proceeds via the deprotonation of an enolizable carbonyl compound (in this case,
acetaldehyde or a precursor) by a non-nucleophilic base, such as triethylamine (EtsN), to form
a transient enolate. This highly reactive enolate is immediately intercepted, or "trapped,” by
chlorotrimethylsilane (TMSCI). The driving force is the formation of a strong Si-O bond and a
stable salt byproduct (triethylammonium chloride). The use of an amine base is critical as it
also serves to neutralize the HCI generated during the reaction.[9]
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Caption: Synthesis pathway of Vinyloxytrimethylsilane via enolate trapping.

Experimental Protocol: Synthesis from Acetaldehyde
Precursors

This protocol is adapted from established procedures and should be performed by trained
personnel in a well-ventilated fume hood with appropriate personal protective equipment
(PPE).[9][10]

o System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped
with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a
positive pressure of inert gas (N2) throughout the reaction.

» Reagent Charging: To the flask, add anhydrous solvent (e.g., 100 mL of DMF) followed by
triethylamine (1.2 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents).
Cool the mixture to 0 °C in an ice bath.
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e Substrate Addition: Add the acetaldehyde source (1.0 equivalent) to the flask.

 Silylating Agent Addition: Add chlorotrimethylsilane (1.1 equivalents) to the dropping funnel
and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the
temperature below 5 °C.

o Causality Insight: The dropwise addition and low temperature are crucial to control the
exothermic reaction and prevent side reactions, such as self-condensation of the
acetaldehyde. Sodium iodide facilitates the reaction by in-situ formation of the more
reactive iodotrimethylsilane.

o Reaction Progression: After the addition is complete, allow the mixture to slowly warm to
room temperature and stir for 12-16 hours to ensure complete conversion.

o Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing a
cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a
non-polar solvent (e.g., pentane or diethyl ether, 3 x 50 mL).

o Self-Validating Step: The bicarbonate wash neutralizes any remaining acidic species and
removes the triethylammonium salt.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate the solvent under reduced pressure. The crude product is
then purified by fractional distillation under a nitrogen atmosphere to yield pure
Vinyloxytrimethylsilane (B.P. 74 °C).

Reactivity and Applications in Drug Development

The synthetic utility of Vinyloxytrimethylsilane stems from its ability to function as a stable yet
reactive nucleophile. It is a cornerstone reagent in reactions where a controlled addition of an
acetaldehyde enolate is required.

Key Reaction: The Mukaiyama Aldol Addition

A prime example of its application is the Lewis acid-catalyzed Mukaiyama aldol addition. In this
reaction, the silyl enol ether reacts with an aldehyde or ketone to form a (3-siloxy carbonyl
compound, which upon hydrolysis yields the corresponding [3-hydroxy carbonyl (aldol) product.
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» Expertise & Causality: Unlike traditional base-catalyzed aldol reactions, the Mukaiyama
variant proceeds under mild, aprotic conditions. This prevents side reactions like self-
condensation and allows for high levels of stereocontrol, which is critical in the synthesis of
complex chiral molecules found in many drug candidates. The Lewis acid (e.g., TiCla,
BFs-OEt2) activates the electrophilic carbonyl partner, making it susceptible to nucleophilic
attack by the silyl enol ether. The reaction's success hinges on the Lewis acid's ability to
coordinate to the carbonyl oxygen without promoting decomposition of the silyl enol ether.
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Caption: The Mukaiyama Aldol addition reaction workflow.

Other Significant Applications

» Michael Additions: It serves as a soft nucleophile in conjugate additions to a,3-unsaturated
carbonyl compounds.

o C-Acylations: Reaction with acyl chlorides provides a direct route to B-dicarbonyl
compounds.[10]

o Cycloadditions: The electron-rich double bond can participate in various cycloaddition
reactions, enabling the construction of complex ring systems.

Handling, Storage, and Safety

Scientific integrity demands rigorous attention to safety and handling protocols.
Vinyloxytrimethylsilane is a hazardous chemical that requires careful management.

e Hazards: It is a highly flammable liquid and vapor (Flash Point: -19 °C).[6] It causes skin and
eye irritation. Crucially, it is moisture-sensitive and will hydrolyze in the presence of water
back to acetaldehyde and trimethylsilanol.

» Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including flame-
retardant lab coats, safety goggles, and chemical-resistant gloves. Ground all equipment to
prevent static discharge.

o Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or
argon).[2] It should be kept in a cool, dry, well-ventilated area designated for flammable
liquids, away from heat, sparks, and open flames.[3] Recommended storage temperature is
2-8°C.[3][5]

Conclusion

Vinyloxytrimethylsilane is more than a simple reagent; it is a strategic tool that enables
chemists to overcome fundamental challenges in nucleophilic chemistry. Its stability, coupled
with its tunable reactivity, provides a reliable platform for constructing complex molecular
architectures essential for drug discovery and materials science. Understanding its properties,
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synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full
synthetic potential in a safe and effective manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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